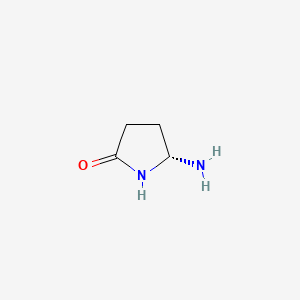

(5R)-5-aminopyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKYFRSLKUNMFG-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Diversity and Chemical Derivatization of 5r 5 Aminopyrrolidin 2 One

Synthesis of Substituted (5R)-5-Aminopyrrolidin-2-one Derivatives

The this compound molecule possesses two primary sites for chemical modification: the exocyclic primary amino group and the pyrrolidinone ring itself. This allows for a wide range of derivatives to be synthesized through various chemical reactions.

N-Alkylation and N-Acylation Reactions

The primary amino group at the C5 position of this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modifying the compound's physicochemical properties.

N-Alkylation can be achieved by reacting the amine with alkyl halides, such as methyl iodide or allyl bromide. This reaction typically requires a base, for instance potassium carbonate (K₂CO₃), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Another common method is reductive amination, which involves treating the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govmdpi.com This approach is particularly useful for introducing more complex alkyl groups.

N-Acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. N-acylation is a common strategy for installing amide functionalities, which can alter the molecule's biological activity and conformational preferences.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Solvent (e.g., DCE) mdpi.com | N-alkylated derivative |

| N-Acylation | Acyl chloride (e.g., RCOCl), Base | N-acylated derivative |

Introduction of Alkyl, Aryl, and Heteroaryl Moieties on the Pyrrolidinone Core

Modifying the pyrrolidinone ring itself allows for the synthesis of a diverse array of analogues. Introducing alkyl, aryl, and heteroaryl groups directly onto the carbon framework of the lactam can be accomplished through several advanced synthetic strategies.

A powerful method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a synthetic sequence can be designed where an appropriate precursor, such as an alkynoic acid derivative of the pyrrolidinone, undergoes a Pd-catalyzed hydrostannylation followed by a Stille cross-coupling reaction. researchgate.net This allows for the introduction of various aryl and vinyl substituents at a specific position on the ring. researchgate.net

Another approach is the synthesis of pyrrolidinone derivatives from acyclic precursors that already contain the desired substituent. For example, 4-(indol-3-yl)-pyrrolidin-2-one derivatives can be synthesized through the sequential hydrogenation of indole-containing esters of 4-nitrobutanoic acid, followed by hydrolysis and decarboxylation. researchgate.net Hetero-Diels-Alder reactions have also been employed to construct substituted piperidin-2-one scaffolds, a strategy that could be adapted for the synthesis of substituted pyrrolidin-2-ones. One-pot syntheses have been developed to attach aryl groups to nitrogen-containing heterocycles, which showcases methodologies that could be potentially applied to the pyrrolidinone core. rsc.org

Halogenation and Other Electrophilic Substitutions

Electrophilic substitution reactions on the pyrrolidinone ring are influenced by the electronic nature of the lactam and its substituents. The exocyclic amino group is a strong activating group that directs electrophiles to the ortho and para positions of an attached aromatic ring. byjus.com In the context of the pyrrolidinone ring itself, which is not aromatic, electrophilic substitution is less common but can be achieved under specific conditions.

Regiospecific bromination of certain pyrrolidinone derivatives has been accomplished using molecular bromine (Br₂). researchgate.net This demonstrates that direct halogenation of the lactam ring is feasible. The general mechanism for electrophilic substitution involves the generation of an electrophile, its attack on the ring to form a carbocation intermediate (or a similar sigma complex), and the subsequent removal of a proton to restore the system. byjus.commsu.edu

For derivatives of this compound that contain an aryl substituent, standard electrophilic aromatic substitution reactions like nitration (using HNO₃/H₂SO₄) and sulfonation can be performed on the aromatic ring. msu.edu The position of substitution will be directed by the existing groups on the ring. msu.edu

Chiral Analogues and Stereoisomers of Aminopyrrolidin-2-one

The stereochemistry of aminopyrrolidinone derivatives is crucial for their application in fields such as medicinal chemistry and asymmetric synthesis. The (5R) configuration of the parent compound serves as a chiral template for the synthesis of various stereoisomers.

Preparation of Diastereomerically and Enantiomerically Pure Aminopyrrolidinone Building Blocks

The synthesis of enantiomerically and diastereomerically pure aminopyrrolidinones often starts from the "chiral pool," utilizing readily available, optically active natural products like amino acids. tandfonline.com L-aspartic acid and L-glutamic acid are common starting materials for the enantioselective synthesis of aminopyrrolidines and aminopiperidines. tandfonline.com For example, N-protected enantiomerically pure 3- and 4-aminopyrrolidinones have been synthesized from natural asparagine. semanticscholar.org

Several methods are employed to ensure high optical purity:

Chiral Pool Synthesis : This approach uses enantiomerically pure starting materials to transfer chirality to the final product. tandfonline.comsemanticscholar.org

Resolution of Racemates : A racemic mixture of an amine can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as an optically active carboxylic acid or a cyclic phosphoric acid. google.comresearchgate.net These diastereomers often have different solubilities, allowing for their separation by crystallization. researchgate.net

Enzymatic Resolution : Transaminases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, optically active amine. researchgate.net This method offers high enantioselectivity under mild reaction conditions. researchgate.net

Asymmetric Synthesis : Stereoselective reactions can create the desired stereocenters with high fidelity. For example, nucleophilic substitution (S_N2) reactions using chiral triflate esters can proceed with inversion of configuration to produce products with high enantiomeric and diastereomeric purity. rsc.org

Table 2: Methods for Preparing Optically Pure Aminopyrrolidinones

| Method | Principle | Example | Reference(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids). | Synthesis from L-asparagine. | tandfonline.comsemanticscholar.org |

| Diastereomeric Resolution | Formation and separation of diastereomeric salts. | Resolution with chiral cyclic phosphoric acids. | google.comresearchgate.net |

| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. | Use of (R)- or (S)-selective transaminases. | researchgate.net |

| Asymmetric Synthesis | Stereoselective creation of chiral centers. | S_N2 reaction of chiral triflate esters. | rsc.org |

Synthesis of Spatially Constrained Pyrrolidinone Systems

This compound is a valuable building block for the synthesis of conformationally constrained systems, which are of great interest in drug design as they can lock a molecule into a bioactive conformation.

One major application is in the creation of peptidomimetics, such as Freidinger lactams . semanticscholar.org These are lactam-bridged dipeptide surrogates that mimic the secondary structures of peptides. The aminopyrrolidinone core provides the necessary rigidity and defined stereochemistry for these structures. semanticscholar.org

Furthermore, the pyrrolidinone ring can be incorporated into more complex polycyclic frameworks. For example, bicyclic systems like bicyclo[3.2.0]heptanes containing the pyrrolidinone moiety have been synthesized. google.com Another powerful technique is the [3+2] cycloaddition reaction , which can be used to create densely substituted pyrrolidines with multiple stereocenters in a highly controlled manner, leading to spatially constrained structures. acs.org These complex molecules often have well-defined three-dimensional shapes, making them useful as scaffolds in medicinal chemistry and as organocatalysts. acs.org

Incorporation into Fused and Spirocyclic Heterocyclic Architectures

The chiral scaffold of this compound serves as a valuable starting material for the synthesis of more complex, three-dimensional structures, including fused and spirocyclic heterocyclic systems. These architectural motifs are of significant interest in medicinal chemistry as they can effectively explore three-dimensional pharmacophore space, often leading to enhanced biological activity and selectivity. nih.gov The inherent stereochemistry of the aminopyrrolidinone core provides a powerful tool for controlling the spatial orientation of substituents in these intricate molecules.

The construction of fused heterocyclic systems often involves the cyclization of appropriately functionalized this compound derivatives. For instance, condensation reactions with various reagents can lead to the formation of bicyclic structures where the pyrrolidinone ring is fused to another heterocyclic ring. One notable example is the synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. These compounds can be prepared through a multi-step sequence starting from the aminopyrrolidinone, highlighting its utility as a foundational block for building fused systems.

Spirocyclic compounds, characterized by two rings sharing a single common atom, represent another important class of molecules accessible from this compound. researchgate.net The synthesis of such compounds is a key strategy for increasing the three-dimensional character of a molecule. nih.gov The generation of spiro-pyrrolidinone architectures can be achieved through various synthetic methodologies, including intramolecular cyclization and rearrangement reactions. rsc.org

For example, the reaction of N-acylated this compound derivatives can lead to the formation of spiro-hydantoin or spiro-oxazolidinone structures. These transformations often proceed through the generation of a reactive intermediate, such as an N-acyliminium ion, which then undergoes an intramolecular nucleophilic attack to form the spirocyclic system. The diastereoselectivity of these reactions is often high, a direct consequence of the stereocenter present in the starting aminopyrrolidinone.

A summary of representative fused and spirocyclic heterocyclic architectures derived from this compound is presented below, showcasing the structural diversity achievable from this versatile building block.

Table 1: Examples of Fused Heterocyclic Systems Derived from this compound

| Fused System | Synthetic Strategy | Key Intermediates |

|---|---|---|

| Pyrrolo[1,2-a]pyrimidines | Cyclocondensation | N-Acyliminium ions |

| Pyrrolizidines | Reductive amination followed by intramolecular cyclization | Cyclic imines |

| Fused quinolones | Multi-step synthesis involving ring formation onto the pyrrolidinone scaffold | Functionalized quinolone precursors |

Table 2: Examples of Spirocyclic Heterocyclic Systems Derived from this compound

| Spirocyclic System | Synthetic Strategy | Key Features |

|---|---|---|

| Spiro-hydantoins | Bucherer-Bergs reaction or related hydantoin (B18101) syntheses | Creation of a spiro-quaternary center |

| Spiro-oxazolidinones | Intramolecular cyclization of N-acyloxycarbonyl derivatives | Control of stereochemistry at the spiro-center |

| Spiro-pyrrolidines | 1,3-Dipolar cycloaddition reactions | Formation of highly substituted spirocycles |

The ability to construct such diverse and complex heterocyclic systems underscores the importance of this compound as a chiral building block in modern synthetic and medicinal chemistry. The resulting fused and spirocyclic architectures provide a rich platform for the development of new therapeutic agents with unique three-dimensional structures.

Applications of 5r 5 Aminopyrrolidin 2 One in Complex Organic Synthesis

Chiral Building Block in Asymmetric Synthetic Transformations

The inherent chirality and functional group arrangement of (5R)-5-aminopyrrolidin-2-one make it a powerful tool in asymmetric synthesis. Its ability to direct the formation of new stereocenters allows for the enantioselective construction of various heterocyclic systems and the synthesis of sophisticated chiral ligands for catalysis.

Precursor for Enantioselective Construction of Other Heterocycles (e.g., Piperidines)

This compound serves as a valuable starting material for the synthesis of other nitrogen-containing heterocycles, most notably piperidines. researchgate.netresearchgate.net The synthesis of enantiomerically pure piperidines is of great interest due to their prevalence in pharmaceuticals and natural products. nih.govwhiterose.ac.uk The transformation from the five-membered pyrrolidinone core to a six-membered piperidine (B6355638) ring often involves a ring-opening and subsequent ring-closing strategy.

For instance, the synthesis of (5S)-5-aminopiperidin-2-one can be achieved from (S)-pyroglutaminol, a derivative of the enantiomeric form of the title compound, through key steps including ring opening and a Mitsunobu reaction. researchgate.netresearchgate.net This highlights a general strategy where the stereocenter from the starting pyrrolidinone is transferred to the final piperidine product. Another approach involves the opening of the lactam ring followed by a reductive aminocyclization to form suitably protected 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. researchgate.net These methods underscore the utility of the pyrrolidinone scaffold in accessing stereochemically defined piperidine derivatives.

A variety of synthetic strategies have been developed to facilitate this ring expansion. These often involve the cleavage of the lactam C-N bond, extension of the carbon chain, and subsequent intramolecular cyclization. The stereochemical integrity of the original C5-amine substituent is crucial for controlling the stereochemistry of the resulting piperidine.

| Starting Material | Key Transformation | Product | Reference |

| (S)-Pyroglutaminol | Ring opening, Mitsunobu reaction | (5S)-5-Aminopiperidin-2-one | researchgate.netresearchgate.net |

| N-Benzyloxycarbonylpiperidin-2-ones | Lactam ring opening, reductive aminocyclization | 5-Amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines | researchgate.net |

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The chiral scaffold of this compound and its derivatives is instrumental in the design and synthesis of novel chiral ligands for asymmetric catalysis. These ligands play a critical role in controlling the stereochemical outcome of metal-catalyzed reactions, leading to the formation of enantiomerically enriched products.

Pyrrolidine-based structures are frequently incorporated into ligands due to their conformational rigidity and the defined spatial orientation of substituents. For example, chiral N,O-ligands derived from complex heterocyclic systems have been successfully used in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides. acs.org While not directly synthesized from this compound in this specific instance, the principle of using chiral five-membered nitrogen heterocycles as the basis for effective ligands is well-established. The development of chiral bis-hydrazone ligands containing 2,5-diarylpyrrolidine groups for palladium-catalyzed enantioselective cross-coupling reactions further illustrates the importance of the pyrrolidine (B122466) motif in ligand design. acs.org

The synthesis of these ligands often involves modifying the amino and carbonyl functionalities of the pyrrolidinone core to introduce coordinating atoms and bulky steric groups. These modifications are tailored to create a specific chiral environment around a metal center, thereby enabling high levels of stereocontrol in catalytic transformations.

Construction of Advanced Molecular Structures

Beyond its role in synthesizing other heterocycles and ligands, this compound is a key scaffold for the construction of more complex and biologically relevant molecules, including peptidomimetics, natural products, and nucleoside analogues.

Scaffold for Peptidomimetic and Conformationally Constrained Peptide Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov this compound and related lactam structures are excellent scaffolds for creating conformationally constrained peptide analogues. acs.orgnih.gov By incorporating the rigid pyrrolidinone ring into a peptide sequence, the conformational flexibility of the peptide backbone is significantly reduced. nih.gov This pre-organization can lead to increased binding affinity and selectivity for biological targets. nih.gov

For example, the pyrrolidinone scaffold can be used to induce specific secondary structures, such as β-turns. Lactam-constrained analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG) have been synthesized and shown to act as dopamine (B1211576) receptor modulators. acs.orgresearchgate.net The rigid structure of the lactam helps to mimic the bioactive conformation of PLG. The design of peptidomimetics often involves using the pyrrolidinone as a central scaffold from which amino acid side chains or other functional groups can be appended. chemrxiv.org

| Scaffold Application | Target Structure/Molecule | Key Feature | Reference |

| β-turn mimetic | Pro-Leu-Gly-NH2 (PLG) analogues | Lactam conformational constraint | acs.orgresearchgate.net |

| General peptidomimetic | Various peptide sequences | Reduced backbone flexibility | nih.gov |

Intermediate in the Synthesis of Complex Natural Products and Bioactive Molecules

The chiral nature of this compound makes it a valuable intermediate in the total synthesis of complex natural products and other bioactive molecules. Many alkaloids and other biologically active compounds contain substituted pyrrolidine or piperidine rings, and this compound provides a reliable route to these structures with high stereocontrol.

For instance, the synthesis of pyrrolidine and piperidine alkaloids often employs strategies that start from chiral building blocks like pyroglutamic acid (the carboxylic acid corresponding to 5-oxopyrrolidine-2-carboxamide) or its derivatives. marz-kreations.com These syntheses take advantage of the pre-existing stereocenter to guide the introduction of further stereochemical complexity. The synthesis of arginase inhibitors, for example, has utilized substituted pyrrolidine rings as a core structural element. mdpi.com Although these examples may not start directly from the title compound, they demonstrate the synthetic utility of the chiral 5-substituted pyrrolidin-2-one framework in accessing complex and biologically important molecules.

Precursor for Azanucleoside Analogues and Related Structures

Azanucleosides are a class of compounds in which the furanose or pyranose ring of a natural nucleoside is replaced by a nitrogen-containing heterocycle. researchgate.net These analogues are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. researchgate.netnih.gov this compound and related pyrrolidine derivatives serve as precursors for the synthesis of these modified nucleosides.

The synthesis of pyrrolidine-based azanucleoside analogues involves the coupling of a nucleobase to the chiral pyrrolidine scaffold. For example, hydroxypyrrolidine analogs of nucleosides have been synthesized starting from optically pure tartaric acid, which can be converted to enantiomeric trans-3,4-dihydroxypyrrolidines. researchgate.net These dihydroxypyrrolidines can then be further functionalized and coupled with nucleobases. While not a direct use of this compound, these syntheses highlight the importance of chiral pyrrolidine synthons in this area. The development of peptide nucleic acid (PNA) analogues, which are DNA mimics, has also utilized pyrrolidine-based backbones to create conformationally constrained structures with enhanced binding properties. researchgate.netnih.gov

Synthetic Strategies for Polyfunctionalized Pyrrolidin-2-one Derivatives

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a diverse array of polyfunctionalized pyrrolidin-2-one derivatives. Its inherent stereochemistry and the presence of two distinct reactive sites—the primary amino group and the lactam ring—allow for a range of synthetic modifications. These strategies are pivotal for generating molecules with potential applications in medicinal chemistry and materials science. Key approaches include the functionalization of the exocyclic amino group, its use as a building block in multicomponent reactions, and the diastereoselective modification of the pyrrolidinone ring.

Functionalization of the Exocyclic Amino Group

The primary amino group at the C5 position is the most readily accessible functional handle for derivatization. Standard organic transformations can be employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.

N-Acylation and N-Alkylation

N-acylation is a straightforward method to introduce amide functionalities. This is typically achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base. Similarly, N-alkylation can be performed using alkyl halides or through reductive amination. Reductive amination with aldehydes or ketones, followed by reduction with an appropriate agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), offers a versatile route to secondary and tertiary amines mdpi.com. Another approach involves the use of nitriles as alkylating agents under catalytic hydrogenation conditions, which can selectively produce secondary amines from primary amines rsc.org.

Interactive Data Table: N-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to RT | N-Acyl-(5R)-5-aminopyrrolidin-2-one |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-(5R)-5-aminopyrrolidin-2-one |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Solvent (e.g., Dichloroethane) mdpi.com | N-Alkyl-(5R)-5-aminopyrrolidin-2-one |

Schiff Base Formation

The reaction of the primary amine with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases . These intermediates are valuable for further synthetic transformations, including reduction to secondary amines or reaction with nucleophiles to create more complex chiral amines.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. The use of this compound as the amine component in MCRs provides a direct route to highly substituted, chiral pyrrolidine derivatives. For instance, a three-component reaction involving an amine, an aldehyde, and diethyl oxaloacetate can be used to synthesize functionalized 3-hydroxy-2-oxo-pyrrolidine-4-carboxylates researchgate.net. By employing this compound, this strategy could yield novel and complex iminosugar analogues stereoselectively researchgate.net.

Diastereoselective Alkylation of the Pyrrolidinone Ring

Introducing substituents directly onto the pyrrolidinone ring offers another avenue for creating polyfunctionalized derivatives. This can be achieved through the diastereoselective alkylation of the lactam enolate. The process typically involves the protection of the lactam nitrogen, followed by deprotonation at the C3 position with a strong base (e.g., lithium diisopropylamide or LiHMDS) at low temperatures to form a chiral enolate google.comresearchgate.net. Subsequent reaction with an electrophile, such as an alkyl halide, can proceed with high diastereoselectivity, controlled by the existing stereocenter at C5 google.com. This method is crucial for synthesizing α,α-disubstituted α-amino acid derivatives and other complex cyclic structures researchgate.net.

Interactive Data Table: Diastereoselective C3-Alkylation

| Step | Reagents and Conditions | Intermediate/Product |

| N-Protection | Protecting group reagent (e.g., Boc₂O), Base (e.g., DMAP), Solvent (e.g., THF) | N-Boc-(5R)-5-aminopyrrolidin-2-one |

| Enolate Formation | Strong base (e.g., LiHMDS), Solvent (e.g., THF), Low temperature (e.g., -78 °C) google.com | Chiral lithium enolate |

| Alkylation | Alkyl halide (e.g., Methyl iodide), -78 °C to RT google.com | N-Boc-3-alkyl-(5R)-5-aminopyrrolidin-2-one |

Use as a Chiral Scaffold for Dipeptide Mimetics

The conformationally constrained structure of the pyrrolidinone ring makes this compound an excellent scaffold for the synthesis of peptide mimetics, particularly as surrogates for dipeptides in larger peptide sequences researchgate.netrsc.org. The synthesis involves standard peptide coupling protocols where the exocyclic amino group of the pyrrolidinone is coupled with the carboxylic acid of an N-protected amino acid, or the lactam nitrogen is acylated with a dipeptide unit. These constrained analogues are instrumental in studying peptide conformation and biological activity researchgate.net.

Role of Pyrrolidin 2 One Scaffolds in Medicinal Chemistry Research and Molecular Design

Pyrrolidinone as a Privileged Scaffold for Molecular Diversity Generation

The pyrrolidin-2-one ring system is a versatile scaffold that allows for extensive exploration of chemical space, a key factor in the discovery of new therapeutic agents. nih.govresearchgate.net Its utility stems from its ability to present substituents in a well-defined three-dimensional arrangement, influencing how a molecule interacts with its biological target. unife.it

Contribution to Pharmacophore Space and Three-Dimensional Conformation

The non-planar nature of the pyrrolidin-2-one ring, a result of its sp3-hybridized carbon atoms, provides a significant advantage over flat, aromatic systems in drug design. nih.gov This three-dimensionality allows for a more comprehensive exploration of the pharmacophore space, which encompasses the spatial arrangement of features essential for molecular recognition. nih.govunivie.ac.at The inherent "puckering" of the pyrrolidine (B122466) ring, a phenomenon known as pseudorotation, further contributes to its conformational diversity, enabling it to adopt various shapes to fit into different binding pockets. nih.govresearchgate.net This structural flexibility is crucial for achieving high affinity and selectivity for a specific biological target. nih.gov

The pyrrolidin-2-one scaffold can be strategically functionalized at various positions, allowing for the introduction of diverse chemical groups that can act as hydrogen bond donors or acceptors, or engage in hydrophobic interactions. ontosight.ai This ability to project functional groups in specific vectors is a key attribute of a privileged scaffold. unife.it For instance, the presence of a carbonyl group and a nitrogen atom within the ring provides intrinsic sites for hydrogen bonding interactions, which are critical for many ligand-receptor binding events. ontosight.ai

Influence of Stereochemistry on Molecular Recognition and Binding Mode

The pyrrolidin-2-one scaffold can possess multiple stereogenic centers, leading to the possibility of numerous stereoisomers. nih.gov This stereochemical diversity is a powerful tool in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities and binding modes. nih.govontosight.ai The specific three-dimensional arrangement of substituents on the chiral centers of the pyrrolidin-2-one ring dictates how the molecule orients itself within the binding site of a protein, influencing the strength and nature of the interactions. nih.govontosight.ai

For example, the absolute configuration at a specific carbon atom can determine whether a compound acts as an agonist or an antagonist at a particular receptor. nih.gov This highlights the critical importance of controlling stereochemistry during the synthesis of pyrrolidin-2-one-based drug candidates to optimize their therapeutic effects. The ability to generate and test different stereoisomers allows for a detailed exploration of the target's binding pocket, leading to the identification of the optimal configuration for bioactivity. nih.govontosight.ai

Design Principles for Novel Chemical Entities Based on the Pyrrolidinone Core

The pyrrolidin-2-one scaffold serves as a versatile starting point for the design of novel chemical entities with tailored pharmacological profiles. Medicinal chemists employ several key principles to harness the potential of this privileged core.

Strategic Functionalization for Modulating Molecular Properties

The ability to strategically introduce functional groups onto the pyrrolidin-2-one ring is a cornerstone of its application in drug design. researchgate.net By modifying the substituents at different positions, chemists can fine-tune a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. researchgate.netresearchgate.net For instance, the introduction of polar groups can enhance aqueous solubility, while the addition of lipophilic moieties can improve membrane permeability. ontosight.ai

| Functionalization Strategy | Effect on Molecular Properties | Example Application |

| Introduction of Polar Groups (e.g., -OH, -NH2) | Increased aqueous solubility, potential for hydrogen bonding | Improving the pharmacokinetic profile of a drug candidate. ontosight.ai |

| Addition of Lipophilic Groups (e.g., alkyl, aryl) | Increased membrane permeability, potential for hydrophobic interactions | Enhancing the ability of a drug to cross the blood-brain barrier. ontosight.ai |

| Incorporation of Ionizable Groups | Modulation of pKa, influencing absorption and distribution | Tailoring a drug for a specific physiological environment. researchgate.net |

Bioisosteric Replacement Strategies Utilizing Pyrrolidinone Motifs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's potency, selectivity, or pharmacokinetic profile. nih.govpitt.edu The pyrrolidin-2-one ring itself can serve as a bioisostere for other cyclic or acyclic structures. scribd.com For example, it can mimic the conformation of a peptide bond, offering a more metabolically stable alternative in peptidomimetic drugs. nih.gov

Conversely, various bioisosteric replacements can be applied to the pyrrolidin-2-one scaffold itself. pitt.edu For instance, the carbonyl group could be replaced with a thiocarbonyl or other carbonyl isosteres to modulate the electronic properties and hydrogen bonding capacity of the molecule. pitt.edu Similarly, other five-membered heterocyclic rings can be used as bioisosteres for the pyrrolidin-2-one ring to explore different spatial arrangements and electronic distributions. pitt.edu

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Amide Bond | 1,2,3-Triazole | Increased metabolic stability, mimics trans amide bond geometry. nih.gov |

| Phenyl Ring | Pyridine Ring | Modulated electronic properties, potential for improved solubility. baranlab.org |

| Carboxylic Acid | Tetrazole | Similar acidity, improved metabolic stability. nih.gov |

| Carbonyl Group | Thiocarbonyl | Altered electronic properties and hydrogen bonding capacity. pitt.edu |

Scaffold Exploration for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.com The pyrrolidin-2-one scaffold is an excellent platform for conducting SAR studies due to the ease with which its structure can be systematically modified. tandfonline.com By synthesizing and testing a library of analogues with variations at different positions of the pyrrolidin-2-one ring, medicinal chemists can identify the key structural features required for optimal activity. nih.govmdpi.com

These studies can reveal which substituents are essential for binding, which positions are sensitive to steric bulk, and how different electronic properties influence potency. nih.govtandfonline.com The insights gained from SAR studies guide the rational design of more potent and selective drug candidates. mdpi.com For example, if a particular substituent is found to be crucial for activity, it can be retained while other parts of the molecule are modified to improve other properties, such as solubility or metabolic stability. nih.gov The systematic exploration of the chemical space around the pyrrolidin-2-one core is a powerful strategy for lead optimization. mdpi.com

Computational Approaches in Pyrrolidinone-Based Scaffold Design

Computational approaches have become indispensable in modern medicinal chemistry for the design and development of novel therapeutics based on the pyrrolidin-2-one scaffold. bibliotekanauki.plnih.gov These in silico methods allow for the rapid assessment of molecular properties, prediction of biological activity, and understanding of complex molecular interactions, thereby accelerating the drug discovery process. mdpi.com The pyrrolidin-2-one ring, a five-membered nitrogen heterocycle, is a "privileged structure" in medicinal chemistry, valued for its rigid framework that can orient functional groups in a well-defined three-dimensional space. nih.govunife.it Its non-planar, saturated nature allows for a greater exploration of pharmacophore space compared to flat aromatic systems. researchgate.net Computational tools are crucial for harnessing the potential of this scaffold by modeling its inherent stereogenicity and conformational flexibility, which are key determinants of biological activity. nih.govresearchgate.net

The application of computational intelligence techniques, from molecular dynamics simulations to machine learning, enables the creation of data-driven models that can predict the performance of biomaterials and guide the design of new compounds. bibliotekanauki.plresearchgate.net These methodologies are vital for understanding the structure-activity relationships (SAR) of pyrrolidinone derivatives, optimizing lead compounds, and designing novel molecules with improved potency and selectivity. nih.govrsc.org By simulating interactions at the molecular level, researchers can identify key binding features and rationally design new chemical entities, a process that is more efficient than traditional trial-and-error synthesis and screening. mdpi.comrsc.org

Molecular Modeling and Docking Studies for Conformational Analysis and Ligand Design

Molecular modeling and docking are powerful computational techniques at the forefront of structure-based drug design for pyrrolidinone-based compounds. mdpi.comresearchgate.net These methods are used to predict the three-dimensional structure of a ligand, such as a (5R)-5-aminopyrrolidin-2-one derivative, and how it binds to the active site of a biological target, typically a protein. mdpi.comresearchgate.net

Conformational Analysis: The biological activity of pyrrolidinone derivatives is highly dependent on their three-dimensional conformation. nih.govnih.gov The non-planar pyrrolidin-2-one ring can adopt various conformations through a phenomenon known as "pseudorotation". researchgate.net Conformational analysis tools are employed to determine the energetically favorable conformations of these molecules. researchgate.net Understanding the accessible conformations is critical, as the spatial orientation of substituents dramatically influences the binding mode to enantioselective proteins. nih.govresearchgate.net For instance, molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the stability of different poses. rsc.org This information is crucial for designing ligands that can adopt the optimal bioactive conformation required for binding to a specific target. researchgate.net

Ligand Design and Molecular Docking: Molecular docking is a key tool for predicting the preferred binding orientation of a ligand within a protein's active site. researchgate.net This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. mdpi.com Docking studies have been instrumental in designing novel pyrrolidinone-based inhibitors for various targets. For example, in the development of inhibitors for the Hepatitis B Virus (HBV) core protein, molecular docking was used to understand the binding conformation of pyrrole-scaffold inhibitors, revealing that hydrophobic interactions were the major driving force for binding. rsc.org This insight guided the design of a new series of pyrrolidin-based inhibitors. rsc.org Similarly, docking studies on inhibitors of SARS-CoV-2 3CLpro showed how different isomers of N-alkylated 2-pyrrolidone could be oriented to optimize interactions within the enzyme's active site. acs.org The results of docking simulations are often visualized to analyze key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex. nih.gov

Below is a table summarizing representative findings from molecular docking studies on pyrrolidinone-related scaffolds.

| Target Protein | Ligand/Scaffold Type | Docking Software/Method | Key Findings | Reference |

| Epidermal Growth Factor Receptor (EGFR) & Cyclin-Dependent Kinase 2 (CDK2) | Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | MOE (Molecular Operating Environment) | Identified key hydrogen bond and hydrophobic interactions in the adenine (B156593) pocket; predicted binding energies correlated with observed IC50 values. | nih.gov |

| Hepatitis B Virus (HBV) Core Protein | 1H-pyrrole-2-carbonyl substituted pyrrolidine | Molecular Dynamics (MD) Simulations | Revealed that potent inhibitors form strong nonpolar interactions with key residues in a solvent-accessible region. | rsc.org |

| SARS-CoV-2 3CLpro | N-alkylated 2-pyrrolidone | Crystallography and Modeling | Showed how stereochemical and conformational control of the pyrrolidone scaffold could optimize interactions with the S3-S4 active site domains. | acs.org |

| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Substituted pyrrolidine containing thiazolidine-2,4-dione | Schrodinger-Maestro 9.3 | Established good binding affinity and identified key H-bond interactions, correlating with biological data. | researchgate.net |

Application of Computational Chemistry for Scaffold Optimization

Computational chemistry provides a suite of tools that are essential for the optimization of the pyrrolidin-2-one scaffold to enhance desired pharmaceutical properties. researchgate.net Scaffold optimization is a critical phase in drug discovery where an initial hit molecule is systematically modified to improve its potency, selectivity, and pharmacokinetic profile. Computational methods allow for this to be done in a rational, structure-guided manner. rsc.orgacs.org

One primary application is in scaffold hopping, where the core pyrrolidinone structure is replaced with a novel scaffold that maintains the key binding interactions while offering improved properties or novel intellectual property. chemrxiv.orgcresset-group.com Generative reinforcement learning models can now be used to design full molecules with high three-dimensional and pharmacophore similarity to a reference compound but with low scaffold similarity. chemrxiv.org

Furthermore, computational chemistry is used to refine existing scaffolds. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are greatly aided by computational models. researchgate.net For example, after initial docking studies identified a promising pyrrolidin-based inhibitor series for HBV, further optimization was guided by computational analysis of the structure–druggability relations. rsc.org This led to the modification of hydrophobic groups in a solvent-accessible region to increase potency and improve metabolic stability. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, a subset of computational chemistry, can be developed to predict the activity of new derivatives before they are synthesized. These models are built by finding a mathematical correlation between the chemical structures and the biological activities of a series of known compounds. bibliotekanauki.pl

The table below provides examples of how computational chemistry has been applied to optimize pyrrolidinone-related scaffolds.

| Optimization Goal | Computational Method | Scaffold Modification Example | Predicted/Observed Outcome | Reference |

| Increase Potency and Metabolic Stability | Molecular Modeling and SAR Analysis | Optimization of hydrophobic groups on a pyrrolidine-based scaffold for HBV. | Led to a lead compound with sub-nanomolar potency and good pharmacokinetic profiles. | rsc.org |

| Enhance Binding Affinity | Structure-Guided Design, Crystallography | Introduction of stereochemical and directional diversity on N-substituted 2-pyrrolidone for SARS-CoV-2 3CLpro. | Yielded inhibitors with nanomolar antiviral activity by exploiting new chemical space in the target's active site. | acs.org |

| Improve CNS Drug-Likeness | CNS Multiparameter Optimization (MPO) Score | Synthesis of various pyrrolidine-based scaffolds via Pd-catalysed aminoarylation. | Generated compounds with high experimental solubility and permeability, aligning with CNS lead generation needs. | whiterose.ac.uk |

| Bioisosteric Replacement | Electrostatic and Shape-based Screening | Replacing a metabolically liable functional group with a bioisostere while maintaining binding interactions. | Selection of replacement groups that improve ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). | cresset-group.com |

By integrating these computational strategies, medicinal chemists can more effectively navigate the complex chemical space of pyrrolidin-2-one derivatives, like this compound, to develop novel and effective therapeutic agents. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization of 5r 5 Aminopyrrolidin 2 One

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic methods is employed to unequivocally determine the structure, conformation, and functional group arrangement of (5R)-5-aminopyrrolidin-2-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In high-resolution spectra, single peaks from low-resolution spectra can split into clusters, providing more detailed information about the molecule's structure. libretexts.org The number of these sub-peaks is determined by the number of hydrogen atoms on the adjacent carbon atoms, following the n+1 rule. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each hydrogen atom in the molecule. The chemical shifts (δ) are influenced by the electron density and anisotropic effects of neighboring functional groups.

NH and NH₂ Protons: The amine (NH₂) and amide (NH) protons typically appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can be sensitive to solvent, concentration, and temperature.

CH Proton (C5): The proton at the chiral center (C5) is coupled to the adjacent protons on C4, resulting in a characteristic multiplet.

CH₂ Protons (C3 and C4): The methylene (B1212753) protons in the pyrrolidinone ring are diastereotopic and exhibit complex splitting patterns due to coupling with each other and with adjacent protons.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Amide) | 7.5 - 8.5 | br s |

| NH₂ (Amine) | 1.5 - 3.0 | br s |

| H5 | 3.5 - 4.0 | m |

| H4 | 1.8 - 2.2 | m |

| H3 | 2.2 - 2.6 | m |

br s = broad singlet, m = multiplet. Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon (C2): The amide carbonyl carbon appears at a characteristic downfield chemical shift, typically in the range of 170-180 ppm.

Chiral Carbon (C5): The carbon atom bearing the amino group (C5) resonates at a specific chemical shift that is distinct from the other sp³ hybridized carbons.

Methylene Carbons (C3 and C4): The two methylene carbons in the ring show distinct signals.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 175 - 180 |

| C5 (CH-NH₂) | 50 - 60 |

| C3 (CH₂) | 30 - 40 |

| C4 (CH₂) | 25 - 35 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound and provides insights into intermolecular interactions like hydrogen bonding. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. specac.com

The main functional groups and their expected IR absorption frequencies are:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org The amide N-H bond also exhibits a stretching vibration in this range, often appearing as a sharp peak. libretexts.orgpressbooks.pub

C=O Stretching: The carbonyl group (C=O) of the lactam (cyclic amide) gives rise to a strong, sharp absorption band in the region of 1670-1640 cm⁻¹. uc.edu

C-N Stretching: The stretching vibrations of the C-N bonds of the amine and amide groups appear in the 1000-1250 cm⁻¹ region. uc.edu

Hydrogen Bonding: The presence of both N-H and C=O groups allows for the formation of intermolecular hydrogen bonds. This is often observed as a broadening of the N-H and O-H stretching bands in the spectrum. core.ac.uk

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Amide | N-H Stretch | 3300 - 3500 | Medium, sharp |

| Lactam | C=O Stretch | 1670 - 1640 | Strong, sharp |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₅H₁₀N₂O), the expected exact mass would be calculated.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can provide valuable structural information. Common fragmentation pathways for amides and amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of small neutral molecules. libretexts.org The fragmentation of the pyrrolidinone ring can also occur. arkat-usa.org

Interactive Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [M]⁺ | 114 | Molecular Ion |

| [M-NH₂]⁺ | 98 | Loss of the amino group |

| [M-CO]⁺ | 86 | Loss of carbon monoxide from the lactam |

| [C₄H₇N₂]⁺ | 83 | Alpha-cleavage next to the amine |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

X-ray Crystallography for Precise Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful crystal structure analysis would provide:

Absolute Configuration: Confirmation of the (R) configuration at the C5 chiral center.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the five-membered pyrrolidinone ring in the solid state.

Intermolecular Interactions: Detailed information on hydrogen bonding and other intermolecular forces that dictate the crystal packing.

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecular properties of this compound at the electronic level.

Quantum Mechanical Studies (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of this compound in the gas phase or in solution (using solvent models).

Predict Spectroscopic Properties: Calculate NMR chemical shifts and IR vibrational frequencies. rsc.orgrsc.org These theoretical predictions can be compared with experimental data to aid in spectral assignment and confirm the structure.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of these orbitals can indicate sites susceptible to nucleophilic or electrophilic attack.

Map Electrostatic Potential (ESP): The ESP map visually represents the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of intermolecular interactions, such as hydrogen bonding.

Calculate Reaction Energetics: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the kinetic and thermodynamic feasibility of chemical transformations involving this compound.

For this compound, DFT studies would likely reveal a high electron density around the carbonyl oxygen and the lone pair of the amino group, making these sites susceptible to electrophilic attack or hydrogen bond donation. The calculations would also provide a quantitative measure of the relative energies of different ring conformations.

Conformational Analysis of the Pyrrolidine (B122466) Ring System via Molecular Mechanics and Dynamics

The five-membered pyrrolidine ring of this compound is not planar. Due to the sp3-hybridized carbons at C3, C4, and C5, the ring adopts puckered conformations to relieve torsional strain. This non-planarity is a key determinant of the molecule's three-dimensional shape and its interaction with biological targets. The conformational landscape of the pyrrolidine ring is typically described by a series of low-energy envelope (E) and twist (T) forms, a phenomenon often referred to as pseudorotation. nih.gov The presence of a carbonyl group at C2 introduces partial sp2 character, which influences the ring to favor conformations where the C2 atom is relatively planar with its neighbors.

Molecular mechanics (MM) calculations are a powerful tool for exploring the potential energy surface of flexible molecules like this compound. arabjchem.org Using force fields such as MMFF94 or AMBER, a systematic conformational search can identify stable, low-energy conformers. cardiff.ac.uk For the pyrrolidine ring, these conformers are typically described by which atom is out of the plane (in envelope forms) or which bond is twisted (in twist forms). The stereochemistry at the C5 position, bearing the amino group, significantly influences the relative stability of these puckered states. The amino group can adopt either a pseudo-axial or pseudo-equatorial orientation, leading to distinct energy minima.

Computational studies on substituted pyrrolidines have shown that electronegative substituents can dictate the preferred pucker of the ring through stereoelectronic effects. nih.gov For this compound, the primary conformers are expected to be envelope forms with either the C3 or C4 atom displaying the maximum pucker.

Table 1: Calculated Relative Energies of Pyrrolidine Ring Conformations for this compound via Molecular Mechanics Note: These are hypothetical values based on known principles for illustrative purposes.

| Conformer | Puckered Atom(s) | NH₂ Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| ¹E | C3-endo | pseudo-equatorial | 0.00 | 65.8 |

| ²T₁ | C3-endo, C4-exo | pseudo-equatorial | 0.45 | 22.1 |

| ²E | C4-exo | pseudo-axial | 1.10 | 7.2 |

| ³E | C5-exo | pseudo-axial | 1.85 | 2.5 |

| ³T₂ | C4-exo, C5-endo | pseudo-equatorial | 2.50 | 0.9 |

While molecular mechanics provides a static picture of possible conformations, molecular dynamics (MD) simulations offer insight into the dynamic behavior of the molecule in a simulated environment (e.g., in a solvent like water) over time. bohrium.com MD simulations track the atomic motions of the molecule, revealing the transitions between different conformational states. researchgate.net Analysis of the MD trajectory, for instance by calculating the root-mean-square deviation (RMSD) of the backbone atoms, can assess the stability of the predominant conformations. mdpi.com For this compound, MD simulations would likely show rapid interconversion between the lowest energy envelope and twist forms, demonstrating the ring's flexibility. acs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| System Temperature | 300 K | Simulates physiological temperature. |

| System Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe conformational changes. researchgate.net |

| Integration Time Step | 2 fs | The time interval between successive energy calculations. |

| Key Output Analysis | RMSD, RMSF, Conformational Clustering | To measure structural stability, atomic fluctuations, and identify representative structures. |

Elucidation of Reaction Mechanisms using Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is a fundamental tool for investigating the mechanisms of chemical reactions. nih.govrsc.org These methods allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states (TS), and the calculation of activation energies, providing a molecular-level understanding that is often inaccessible through experimental means alone. rsc.orgnih.gov For reactions involving large systems, such as in an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed, where the reacting core is treated with high-level QM and the surrounding environment with classical MM. rsc.orgacs.orgbioexcel.eu

A representative reaction for this compound is the acylation of its primary amino group, a common transformation in the synthesis of more complex derivatives. A computational study of this reaction, for instance with acetyl chloride, would proceed by modeling the key steps: the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, the formation of a tetrahedral intermediate, and the subsequent proton transfer and departure of the leaving group.

Table 3: Hypothetical DFT-Calculated Energy Profile for the Acylation of this compound with Acetyl Chloride Note: These are illustrative values based on analogous computationally studied reaction mechanisms.

| Reaction Step | Description | Transition State (TS) | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| 1 | Nucleophilic attack | TS1 | 15.5 |

| 2 | Collapse of tetrahedral intermediate | TS2 | 8.2 |

| 3 | Proton transfer to leaving group | TS3 | 5.1 |

Based on these hypothetical calculations, the initial nucleophilic attack (Step 1) would be the rate-determining step for the acylation reaction.

These computational investigations are crucial for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes involving the this compound scaffold. rsc.org

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

A significant hurdle in the widespread application of (5R)-5-aminopyrrolidin-2-one is the lack of highly efficient and sustainable methods for its synthesis. Current strategies often rely on classical resolutions or multi-step sequences that can be resource-intensive. Future research will need to prioritize the development of greener and more atom-economical approaches.

Recent advancements in electrosynthesis, for instance, have demonstrated an environmentally friendly pathway to pyrrolidinones via Kolbe anodic decarboxylation followed by intramolecular radical cyclization. organic-chemistry.org This method has shown good functional group tolerance and has been extended to diastereoselective synthesis, offering a potential avenue for producing stereoenriched pyrrolidinones. organic-chemistry.org Exploring the application of such electrochemical methods to the asymmetric synthesis of this compound is a promising direction.

Furthermore, biocatalysis presents a powerful tool for the sustainable production of chiral compounds. chemrxiv.orgnih.gov The use of enzymes, such as transaminases, has been shown to be effective in converting γ-keto esters into optically active lactams like (S)-5-methylpyrrolidin-2-one with high enantioselectivity. mdpi.com A similar biocatalytic approach, potentially in a one-pot, two-step process, could be developed for the asymmetric synthesis of this compound from readily available starting materials. nih.govmdpi.com

The use of ultrasound-assisted organic synthesis is another green chemistry technique that has been successfully applied to the synthesis of substituted 3-pyrrolin-2-ones. rsc.org This method offers advantages such as shorter reaction times, cleaner reaction profiles, and the use of environmentally benign solvents and catalysts. rsc.org Investigating the applicability of ultrasound irradiation to the synthesis of this compound could lead to more efficient and sustainable production.

Table 1: Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Challenges |

| Asymmetric Electrosynthesis | Environmentally friendly, good functional group tolerance, potential for diastereoselectivity. organic-chemistry.org | Achieving high enantioselectivity for the target molecule, optimizing reaction conditions. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, sustainable. nih.govmdpi.com | Enzyme screening and engineering for specific substrate, scalability. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, clean reaction profiles, energy efficiency. rsc.org | Adapting existing protocols to achieve high stereocontrol for the desired enantiomer. |

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of this compound, possessing both a lactam and a chiral amine, suggests a rich and largely unexplored reactivity profile. Future investigations should aim to uncover novel transformations that leverage these functionalities.

The lactam ring itself is susceptible to various modifications. For example, post-Ugi transformations have been utilized to create complex heterocyclic systems from related structures. researchgate.net Exploring similar multicomponent reaction strategies involving this compound could lead to the rapid generation of diverse molecular scaffolds. Additionally, the development of radical-based reactions, such as photoinduced carbonylative annulation, could provide new pathways to functionalized β-lactams and other strained ring systems. rsc.org

The primary amine at the C5 position offers a handle for a wide range of chemical modifications. mdpi.com For example, it can be a key component in the synthesis of peptidomimetics and other biologically active molecules. acs.orgacs.org Research into novel coupling reactions and functionalization of this amine group, while preserving the stereochemical integrity of the chiral center, will be crucial. This could include late-stage modifications of complex molecules, a highly desirable strategy in drug discovery. rsc.org

Expanding the Scope of Pyrrolidin-2-one as a Versatile Chiral Scaffold

The pyrrolidin-2-one nucleus is a well-established pharmacophore and a privileged scaffold in drug discovery. nih.govresearchgate.net Its non-planar, sp³-rich structure provides access to a greater three-dimensional chemical space compared to flat aromatic systems, which is often correlated with improved clinical success. nih.gov The this compound enantiomer, with its defined stereochemistry, is an ideal starting point for the design of novel chiral ligands, organocatalysts, and biologically active compounds. nih.govresearchgate.net

Future research should focus on utilizing this compound as a chiral building block in the synthesis of complex natural products and novel therapeutic agents. Its rigidified structure can serve as a template to control the stereochemistry of subsequent reactions, making it a valuable tool in asymmetric synthesis. nih.gov For instance, derivatives of this scaffold could be explored as mimics of β-turns in peptides or as ligands for asymmetric metal catalysis. acs.org The synthesis of spirocyclic lactams and other conformationally constrained analogs could also lead to compounds with unique biological profiles. acs.orgacs.org

The pyrrolidinone scaffold is present in a number of approved drugs, highlighting its pharmaceutical relevance. nih.gov A significant opportunity lies in the systematic exploration of derivatives of this compound for a wide range of biological targets. This could involve creating libraries of compounds with diverse substituents at both the amine and the lactam nitrogen to probe structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. chiralpedia.comresearchgate.net For a molecule like this compound, these computational tools can be applied in several key areas to accelerate research and overcome existing challenges.

Machine learning models can be trained on existing reaction data to predict the outcomes of new synthetic routes, including enantioselectivity. pnas.orgchinesechemsoc.org This can significantly reduce the time and resources required for optimizing reaction conditions for the synthesis of this compound and its derivatives. pnas.org For example, algorithms like random forest have shown impressive accuracy in predicting the enantiomeric excess of asymmetric reactions. pnas.org

In the realm of compound design, AI can be used to explore vast chemical spaces and identify novel derivatives of the this compound scaffold with desired properties. researchgate.netresearchgate.net By learning from large datasets of molecules and their biological activities, AI models can propose new structures with a higher probability of being active against a specific target. researchgate.netresearchgate.net This data-driven approach can guide the synthesis of more effective and targeted therapeutic agents.

Furthermore, the integration of AI with automated synthesis platforms could enable the rapid, on-demand synthesis of novel this compound derivatives for biological screening. chiralpedia.com This synergy between computational design and robotic synthesis has the potential to dramatically accelerate the discovery of new drugs and functional molecules based on this versatile chiral scaffold.

Table 2: Application of AI and Machine Learning in this compound Research

| Application Area | Specific Task | Potential Impact |

| Synthesis Optimization | Predicting reaction yields and enantioselectivity. pnas.orgchinesechemsoc.org | Reduced experimental effort, faster development of efficient synthetic routes. |

| Novel Compound Design | Generating new derivatives with desired biological activities. researchgate.netresearchgate.net | Accelerated discovery of new drug candidates and functional materials. |

| Automated Synthesis | Guiding robotic platforms for the synthesis of designed molecules. chiralpedia.com | High-throughput synthesis and screening of compound libraries. |

Q & A

Q. What are the optimal synthetic routes for (5R)-5-aminopyrrolidin-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves lactamization of chiral precursors or enzymatic resolution of racemic mixtures. For example, enantioselective synthesis can be achieved via asymmetric hydrogenation of γ-lactam intermediates using chiral catalysts like Ru-BINAP complexes. Post-synthetic purification via recrystallization or chiral chromatography ensures stereochemical integrity . Key parameters include:

- Reaction Conditions : Temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%).

- Characterization : Confirm enantiomeric excess (ee) using chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and compare retention times to standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. The lactam carbonyl (δ ~175 ppm in ¹³C NMR) and amine protons (δ ~1.5–2.5 ppm in ¹H NMR) are diagnostic. 2D NOESY confirms spatial proximity of substituents .

- IR Spectroscopy : Stretching vibrations for lactam C=O (~1680 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate the core structure.

- Mass Spectrometry : HRMS (ESI⁺) confirms molecular weight (C₄H₈N₂O, exact mass: 100.0637) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemical uncertainties. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K to minimize thermal motion .

- Enantiomorph Assignment : Apply Flack parameter (x) to distinguish between enantiomers, avoiding false chirality signals in near-centrosymmetric structures .

- Puckering Analysis : Use Cremer-Pople parameters (Q, θ, φ) to quantify ring conformation (e.g., chair vs. twist-boat) .

Example : A derivative with Q = 0.45 Å, θ = 15°, φ = 90° adopts a twist conformation .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., N-alkylation, C-3 hydroxylation) and assay against target proteins (e.g., kinases, GPCRs).

- Data Normalization : Control for batch-to-batch variability using internal standards (e.g., IC₅₀ values normalized to reference inhibitors) .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to reconcile conflicting activity trends with binding pocket interactions .

Q. How does ring puckering influence the reactivity of this compound in catalytic applications?

- Methodological Answer : Conformational flexibility impacts nucleophilicity and steric accessibility.

- Kinetic Studies : Compare reaction rates (k) for rigidified (e.g., spirocyclic) vs. flexible analogs in nucleophilic acyl substitutions.

- DFT Calculations : Analyze transition-state energies (e.g., B3LYP/6-31G*) to correlate puckering amplitude (Q) with activation barriers .

Table : Puckering Parameters vs. Reactivity

| Conformation | Q (Å) | Relative Reactivity (%) |

|---|---|---|

| Planar | 0.12 | 10 |

| Chair | 0.38 | 65 |

| Twist | 0.42 | 85 |

| Data adapted from Cremer-Pople analysis . |

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.